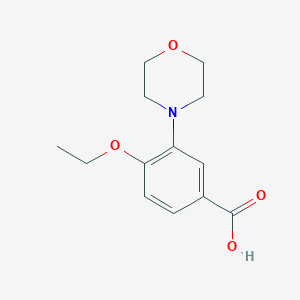

4-Ethoxy-3-morpholin-4-yl-benzoic acid

Description

Contextualization within Benzoic Acid Derivative Research and Chemical Space

Benzoic acid and its derivatives represent a significant scaffold in medicinal chemistry. nih.govpreprints.org This simple aromatic carboxylic acid is not only a building block for a wide array of synthetic bioactive molecules but is also found in various natural products known for their biological activities. preprints.org The scientific community has long recognized the potential of the benzoic acid moiety to serve as a foundational structure for developing drugs with diverse therapeutic applications, including anticancer agents. nih.govpreprints.org The versatility of the benzoic acid ring allows for substitutions that can modulate the compound's physicochemical properties and biological activity, making it a prime candidate for the exploration of new chemical space. nih.gov The investigation of novel benzoic acid derivatives like 4-Ethoxy-3-morpholin-4-yl-benzoic acid is a logical progression in the ongoing search for new therapeutic agents.

Significance of the Morpholine (B109124) and Ethoxy Moieties in Contemporary Medicinal Chemistry Scaffolds

The inclusion of morpholine and ethoxy groups in a molecule is a strategic decision in modern drug design, often aimed at enhancing its drug-like properties.

The morpholine ring is considered a "privileged" structure in medicinal chemistry. nih.govsci-hub.se Its presence in a molecule can confer a range of advantageous properties, including improved metabolic stability, enhanced potency, and favorable pharmacokinetic profiles. nih.govsci-hub.senih.gov The morpholine moiety is a versatile synthetic building block that can be readily incorporated into molecules. nih.govsci-hub.se It is found in numerous approved drugs and experimental bioactive molecules, where it can be an integral part of the pharmacophore, contributing to selective affinity for various receptors and enzyme inhibition. nih.govsci-hub.se

Overview of Academic Research Trajectories for Novel Chemical Entities in Drug Discovery

The journey of a novel chemical entity from a concept to a potential drug candidate follows a well-defined, albeit often complex, trajectory, frequently originating in academic research. nih.gov This process is inherently multidisciplinary, involving close collaboration between chemists, biochemists, pharmacologists, and biomedical scientists. frontiersin.org The initial phase often involves the identification of novel chemical entities, followed by an assessment of their biological properties. Promising "hit" molecules are then refined into "lead" compounds with improved characteristics. frontiersin.org

This progression is driven by a continuous cycle of design, synthesis, and testing. Academic drug discovery centers have become increasingly important in this ecosystem, often working in partnership with industrial laboratories to advance promising candidates. nih.gov The ultimate goal is to identify molecules with the potential for further development into new therapies for a range of human diseases. frontiersin.org

Rationale for Investigating this compound as a Research Target

The chemical structure of this compound suggests a sound rationale for its investigation as a research target. The compound synergistically combines three key structural features, each with a proven track record in medicinal chemistry:

A Benzoic Acid Core: This provides a robust and versatile scaffold that is amenable to chemical modification and has been associated with a wide range of biological activities. nih.govpreprints.org

A Morpholine Moiety: The inclusion of this heterocyclic system is anticipated to enhance the compound's drug-like properties, such as metabolic stability and aqueous solubility, while potentially contributing to its biological activity. nih.govsci-hub.senih.gov

An Ethoxy Group: This functional group can positively modulate the compound's lipophilicity and pharmacokinetic parameters, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.comfiveable.me

The combination of these three components in a single molecule creates a novel chemical entity with the potential for unique biological activity and a favorable pharmacological profile. Its structure warrants synthesis and comprehensive biological evaluation to explore its therapeutic potential across various disease models.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-18-12-4-3-10(13(15)16)9-11(12)14-5-7-17-8-6-14/h3-4,9H,2,5-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEYRTJZXGWZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advancements for 4 Ethoxy 3 Morpholin 4 Yl Benzoic Acid

Established Synthetic Pathways and Reaction Schemes

A plausible and established pathway for the synthesis of 4-Ethoxy-3-morpholin-4-yl-benzoic acid initiates from commercially available starting materials, proceeding through key nitration, etherification, reduction, and amination steps before final hydrolysis.

Preparation of Key Reactants and Advanced Intermediates

A common route to substituted benzoic acids involves the strategic modification of functional groups on a benzene (B151609) ring. A logical starting point for the synthesis of the target molecule is 4-hydroxy-3-nitrobenzoic acid. This precursor contains the carboxylic acid and a nitro group which can be later converted to the morpholine (B109124) substituent, and a hydroxyl group that can be ethoxylated.

The synthesis can be envisioned to proceed via the following key intermediates:

Ethyl 4-ethoxy-3-nitrobenzoate

Ethyl 3-amino-4-ethoxybenzoate

Ethyl 4-ethoxy-3-morpholin-4-yl-benzoate

Synthesis of Ethyl 4-ethoxy-3-nitrobenzoate:

The synthesis of ethyl 4-ethoxy-3-nitrobenzoate can be achieved by the etherification of the hydroxyl group of 4-hydroxy-3-nitrobenzoic acid, followed by esterification of the carboxylic acid. A one-pot procedure can also be employed. For instance, 4-hydroxy-3-nitrobenzoic acid can be treated with ethyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). This reaction ethylates both the hydroxyl and carboxylic acid groups. chemicalbook.com

A typical laboratory-scale synthesis would involve dissolving 4-hydroxy-3-nitrobenzoic acid in DMF, adding potassium carbonate, followed by the addition of ethyl iodide. The reaction mixture is then heated to ensure complete conversion. After the reaction, the product, ethyl 4-ethoxy-3-nitrobenzoate, is isolated by extraction and purified by silica (B1680970) gel column chromatography. chemicalbook.com

Synthesis of Ethyl 3-amino-4-ethoxybenzoate:

The subsequent step involves the reduction of the nitro group of ethyl 4-ethoxy-3-nitrobenzoate to an amino group to furnish ethyl 3-amino-4-ethoxybenzoate. A variety of reducing agents can be employed for this transformation. A method that has proven effective for the selective reduction of aromatic nitro compounds is the use of indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol (B145695) solution. orgsyn.org This method is advantageous due to its selectivity and the use of environmentally benign reagents.

The reaction involves refluxing a suspension of ethyl 4-ethoxy-3-nitrobenzoate and indium powder in a mixture of ethanol and aqueous ammonium chloride. orgsyn.org Upon completion, the product is extracted and can be purified by recrystallization.

Optimization of Reaction Conditions for Scalable Synthesis

For the large-scale production of this compound, optimization of each synthetic step is crucial to maximize yield, minimize costs, and ensure safety and environmental sustainability.

Table 1: Key Reaction Parameters for Optimization

| Step | Parameter | Considerations for Scalability |

| Etherification/Esterification | Solvent | DMF is effective but can be difficult to remove on a large scale. Alternative, more environmentally friendly solvents should be explored. |

| Base | Potassium carbonate is a cost-effective choice. The particle size and stoichiometry need to be optimized for efficient reaction. | |

| Temperature & Time | Lowering the reaction temperature, if possible without significantly impacting the reaction time, can reduce energy consumption. | |

| Nitro Group Reduction | Reducing Agent | While indium is effective, its cost may be prohibitive for large-scale synthesis. Alternative catalytic hydrogenation (e.g., using Pd/C) or other metal-based reductions (e.g., Fe/HCl, SnCl2) should be evaluated for cost-effectiveness and waste generation. sciencemadness.org |

| Reaction Medium | The use of aqueous ethanol is advantageous. Optimizing the solvent ratio and concentration is important for reaction efficiency and product isolation. | |

| C-N Bond Formation | Catalyst System | For Buchwald-Hartwig amination, the choice of palladium precursor and ligand is critical and can significantly impact catalyst loading and reaction efficiency. For Ullmann condensation, the source and form of the copper catalyst are key. |

| Base and Solvent | The choice of base and solvent is interdependent and needs to be optimized to ensure high yields and minimize side reactions. | |

| Hydrolysis | Reagent | Sodium hydroxide (B78521) is a common and inexpensive choice. The concentration and equivalents need to be controlled to ensure complete hydrolysis without promoting side reactions. |

| Work-up | Acidification and product isolation procedures need to be streamlined for large-scale handling. |

A scalable synthesis would likely favor a catalytic reduction of the nitro group over stoichiometric reagents like indium. rsc.org Catalytic hydrogenation using palladium on carbon (Pd/C) is a common industrial process for this transformation and would be a prime candidate for optimization. sciencemadness.org

Purification and Isolation Methodologies for High Purity Compound

The final purity of this compound is critical for its intended applications. A combination of purification techniques is typically employed throughout the synthetic sequence.

Column Chromatography: This technique is invaluable for the purification of intermediates, such as ethyl 4-ethoxy-3-nitrobenzoate and the final ester product before hydrolysis. byjus.comcup.edu.cn The choice of stationary phase (e.g., silica gel or alumina) and eluent system is crucial for effective separation of the desired compound from byproducts and unreacted starting materials. sielc.comnih.gov

Recrystallization: This is a powerful method for purifying the final solid product, this compound, as well as solid intermediates. ma.eduresearchgate.netslideshare.netalfa-chemistry.com The selection of an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures is key to achieving high purity and recovery. For benzoic acid derivatives, water or aqueous alcohol mixtures are often suitable. slideshare.net

Extraction and Washing: Liquid-liquid extraction is used extensively during the work-up of each reaction step to separate the product from inorganic salts and other water-soluble impurities. Washing the organic layer with brine helps to remove residual water before drying. orgsyn.org

Filtration: This is a fundamental technique used to collect solid products after precipitation or recrystallization. ma.edu

Novel Synthetic Strategies and Innovations

Recent advancements in organic synthesis offer new avenues for the preparation of this compound with improved efficiency and selectivity.

Exploration of Chemo- and Regioselective Synthesis Approaches

A key challenge in the synthesis of polysubstituted aromatic compounds is achieving the desired regiochemistry. Starting with a precursor that already has the desired substitution pattern, as outlined in section 2.1.1, is a common strategy.

An alternative approach could involve the direct C-H amination of a 4-ethoxybenzoic acid derivative. While challenging, direct C-H functionalization is an area of active research and could significantly shorten the synthetic route by avoiding the need for a pre-installed functional group like a nitro or a halogen.

Application of Modern Catalytic Systems in Synthesis

The introduction of the morpholine moiety onto the aromatic ring is a critical step that can be achieved using modern catalytic cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds. In the context of this synthesis, after the reduction of the nitro group to an amine, a subsequent reaction would be needed. A more direct approach would involve starting from a halogenated precursor, for example, ethyl 3-bromo-4-ethoxybenzoate. This intermediate could then be coupled with morpholine using a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction and can influence reaction rates and yields.

Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming C-N bonds and represents an alternative to the Buchwald-Hartwig amination. nsf.gov The reaction would typically involve coupling ethyl 3-bromo-4-ethoxybenzoate with morpholine in the presence of a copper catalyst, a base, and often a ligand at elevated temperatures. Modern developments in Ullmann-type reactions have led to milder reaction conditions and broader substrate scope.

Table 2: Comparison of Modern Catalytic Systems for C-N Bond Formation

| Catalytic System | Advantages | Disadvantages |

| Buchwald-Hartwig Amination | Generally milder reaction conditions, broader substrate scope, and higher functional group tolerance. | Palladium catalysts can be expensive. Ligands can be air-sensitive. |

| Ullmann Condensation | Copper is a more abundant and less expensive metal than palladium. | Often requires higher reaction temperatures and stronger bases. Substrate scope can be more limited. |

The final step in either of these catalytic approaches would be the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by saponification using a base like sodium hydroxide in an aqueous alcohol solution, followed by acidification.

Development of Environmentally Benign (Green) Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves the selection of less hazardous solvents, the use of catalytic methods to minimize waste, and the design of energy-efficient reaction conditions.

A plausible green synthetic approach would likely involve a nucleophilic aromatic substitution (SNAr) reaction to introduce the morpholine moiety, followed by an etherification to add the ethoxy group, or vice versa. The direct amidation of a carboxylic acid precursor with morpholine represents another potential pathway.

Solvent Selection: Traditional amidation and aromatic substitution reactions often utilize solvents such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). However, these are now recognized as environmentally problematic. Greener alternatives are being actively sought. A recent review highlighted that many reductive amination reactions, historically performed in chlorinated solvents, can be effectively carried out in more environmentally acceptable solvents like ethyl acetate (B1210297) (EtOAc). acsgcipr.org For amide bond formation, biomass-derived solvents like 2-methyltetrahydrofuran, dihydrolevoglucosenone, and γ-valerolactone are emerging as promising green alternatives. bohrium.com The use of water as a solvent, while ideal from a green perspective, presents challenges for amide synthesis, though research into using surfactants or specialized reagents to overcome these issues is ongoing. bohrium.com

Catalytic Methods: To avoid the use of stoichiometric activating agents that generate significant waste, catalytic methods for direct amidation are highly desirable. Boric acid has been shown to be an effective catalyst for the amidation of benzoic acid with benzylamine, proceeding in high yield and demonstrating the principles of homogeneous catalysis and green chemistry. sciepub.com Another sustainable approach is the one-pot reductive amination of carboxylic acids using hydrogen gas and ammonia (B1221849) with a heterogeneous catalyst, such as a ruthenium-tungsten bimetallic system, in a green solvent like cyclopentyl methyl ether (CPME). rsc.org This method offers high selectivity and catalyst recyclability. rsc.org

A hypothetical green synthesis of this compound could start from a suitably substituted benzoic acid derivative. For instance, the reaction of a fluorinated benzoic acid precursor with morpholine could be performed using a greener solvent. The subsequent etherification to introduce the ethoxy group would ideally use a non-toxic ethylating agent and a recyclable catalyst.

Table 1: Comparison of Solvents for Amide and Amination Reactions

| Solvent Class | Examples | Environmental Considerations |

|---|---|---|

| Halogenated | Dichloromethane, 1,2-dichloroethane | Toxic, environmentally persistent |

| Aprotic Polar | DMF, NMP | Toxic, high boiling points |

| Ethereal | THF, 2-Methyltetrahydrofuran (MeTHF) | MeTHF is a greener alternative to THF |

| Ester | Ethyl acetate (EtOAc) | Generally considered a greener solvent |

| Biomass-derived | Dihydrolevoglucosenone, γ-Valerolactone | Renewable, often biodegradable |

| Water | H₂O | The ultimate green solvent, but with solubility and reactivity challenges |

Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for automation. These benefits are particularly relevant for the synthesis of fine chemicals and pharmaceutical intermediates like this compound.

Nucleophilic aromatic substitution (SNAr) reactions, a key step in the potential synthesis of the target molecule, are well-suited to flow chemistry. The reaction of an electron-deficient aromatic ring with a nucleophile like morpholine can be performed efficiently in a continuous flow setup. vapourtec.com For example, the treatment of 2,4-difluoronitrobenzene (B147775) with morpholine in ethanol has been successfully demonstrated in a continuous flow multi-step sequence. vapourtec.com This approach allows for precise control over reaction temperature and residence time, often leading to higher yields and purities compared to batch methods.

The integration of high-throughput experimentation (HTE) with flow chemistry can rapidly accelerate reaction optimization. nih.govnih.gov Automated systems combining liquid handling robots for reaction preparation with rapid analysis techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can screen thousands of reaction conditions (e.g., solvents, bases, temperatures) in a short period. nih.govnih.gov This data-rich approach allows for the quick identification of optimal conditions for a specific SNAr reaction, which can then be implemented in a continuous flow reactor for larger-scale synthesis. nih.gov

Table 2: Potential Application of Flow Chemistry to the Synthesis of this compound

| Synthetic Step | Potential Flow Chemistry Advantage | Relevant Research Findings |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) with Morpholine | Improved heat and mass transfer, enhanced safety, higher yields. | SNAr reactions with morpholine are straightforward in flow, and multistep sequences have been developed. vapourtec.com |

| Etherification (Williamson Synthesis) | Precise temperature control, reduced risk of side reactions. | General ether synthesis principles are readily adaptable to flow reactors. |

| Reaction Optimization | Rapid screening of parameters (temperature, concentration, catalysts). | HTE coupled with DESI-MS can evaluate thousands of SNAr reaction conditions quickly. nih.govnih.gov |

| Integrated Synthesis | "Telescoping" of multiple reaction and purification steps into a single continuous process. | Flow chemistry allows for the efficient assembly of compound libraries through multi-step sequences. |

Structure Activity Relationship Sar Studies of 4 Ethoxy 3 Morpholin 4 Yl Benzoic Acid and Its Analogs

Systematic Structural Modifications of the Benzoic Acid Core

The benzoic acid core of 4-ethoxy-3-morpholin-4-yl-benzoic acid serves as the fundamental scaffold for the entire molecule. Modifications to this core, both at the carboxylic acid functionality and on the phenyl ring, have profound effects on the compound's interaction with its biological targets.

The carboxylic acid group is a key functional group that often plays a significant role in the biological activity of benzoic acid derivatives. Its acidic nature allows it to participate in hydrogen bonding and ionic interactions with biological targets. researchgate.net Derivatization of this group can modulate the compound's physicochemical properties, such as acidity, polarity, and ability to cross cell membranes, thereby influencing its biological activity.

Common derivatization strategies for the carboxylic acid functionality include its conversion to esters, amides, and other bioisosteres. For instance, converting the carboxylic acid to a methyl ester can increase lipophilicity, which may enhance cell permeability. Amide derivatives, formed by coupling the carboxylic acid with various amines, introduce additional points for hydrogen bonding and can alter the molecule's three-dimensional structure. researchgate.net

In studies of related morpholinobenzoic acid scaffolds, the conversion of the carboxylic acid to a hydroxamic acid has been explored. This modification can impact the compound's chelating properties and its interaction with metalloenzymes. The choice of the derivative can significantly alter the potency of the compound, highlighting the importance of the carboxylic acid moiety in molecular recognition.

Table 1: Effect of Carboxylic Acid Derivatization on Biological Activity Data based on general principles of medicinal chemistry and studies on related scaffolds.

| Modification | Derivative | Potential Impact on Properties | Expected Effect on Activity |

|---|---|---|---|

| Esterification | Methyl Ester | Increased lipophilicity, neutral | May increase or decrease depending on target |

| Amidation | Primary Amide | Increased hydrogen bonding potential | Activity is often retained or modified |

| Bioisosteric Replacement | Tetrazole | Similar acidity, increased metabolic stability | Can maintain or improve activity and pharmacokinetics |

| Hydroxamic Acid Formation | Hydroxamic Acid | Metal chelation, altered H-bonding | Can significantly alter potency and target profile |

The substitution pattern on the phenyl ring of the benzoic acid core is a critical determinant of biological activity. The nature and position of substituents can influence the molecule's electronic properties (through inductive and resonance effects) and its steric profile, thereby affecting how it fits into a binding pocket.

In a series of 2-morpholinobenzoic acid derivatives, which share a similar core structure, the position of other substituents on the phenyl ring was found to be crucial. For example, a comparison between a 2,5-substitution pattern and a 2,4-substitution pattern revealed a significant drop in inhibitory activity, suggesting that the spatial arrangement of the functional groups is key for optimal interaction with the target.

The electronic nature of the substituents also plays a vital role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the pKa of the carboxylic acid and the electron density of the aromatic ring, which can affect binding affinity. For instance, the introduction of a chlorine atom, an EWG, at different positions on an N-benzyl substituent of a related scaffold resulted in varied inhibitory activity, indicating a sensitive interplay between electronic effects and the specific topology of the binding site.

Table 2: Influence of Phenyl Ring Substitution on the Activity of a Related 2-Morpholinobenzoic Acid Scaffold

| Compound Scaffold | Substitution Pattern | Key Substituent | Relative Biological Activity |

|---|---|---|---|

| 2-Morpholino-5-N-benzylamino benzoic acid | 2,5-disubstituted | N-benzylamino | High |

| 2-Morpholino-4-N-benzylamino benzoic acid | 2,4-disubstituted | N-benzylamino | Decreased (3-fold) |

| 2-Morpholino-5-N-(3-chlorobenzyl)amino benzoic acid | 2,5-disubstituted | 3-Cl on benzyl | Maintained |

| 2-Morpholino-5-N-(4-chlorobenzyl)amino benzoic acid | 2,5-disubstituted | 4-Cl on benzyl | Slightly Decreased |

Investigation of the Morpholine (B109124) Moiety's Contribution to Biological Activity

Modifications to the morpholine ring itself, such as altering its size or replacing the oxygen heteroatom, can provide insights into its role. For instance, replacing the morpholine with a piperidine (B6355638) ring (removing the oxygen) or a thiomorpholine ring (replacing oxygen with sulfur) would alter the polarity, hydrogen bond accepting capability, and conformational flexibility of this part of the molecule.

In studies on a related 2-morpholinobenzoic acid scaffold, replacement of the morpholine ring with a 2-tetrahydropyranyl (THP) moiety, which is structurally similar but lacks the nitrogen atom, led to a significant loss of inhibitory activity. This finding strongly suggests that the morpholinyl nitrogen is essential for the compound's biological activity, possibly through a key hydrogen bond or ionic interaction with the target.

Substitution on the nitrogen or carbon atoms of the morpholine ring can further probe its role in binding. N-alkylation of the morpholine nitrogen would remove its potential as a hydrogen bond donor (in its protonated form) and introduce steric bulk, which can be detrimental to activity if the nitrogen is involved in a tight binding pocket.

Substituents on the carbon atoms of the morpholine ring can influence the ring's conformation and introduce new interactions. For example, the addition of methyl groups can restrict the ring's flexibility and explore steric tolerance in the binding site. The stereochemistry of these substituents can also be critical, as different enantiomers or diastereomers may exhibit significantly different biological activities.

Table 3: Effect of Morpholine Moiety Modifications on the Activity of a Related 2-Morpholinobenzoic Acid Scaffold

| Parent Moiety | Modified Moiety | Key Structural Change | Impact on Biological Activity |

|---|---|---|---|

| Morpholine | 2-Tetrahydropyranyl (THP) | Replacement of Nitrogen with Carbon | Full loss of inhibitory activity |

| Morpholine | Piperidine | Replacement of Oxygen with CH2 | Predicted decrease in polarity and H-bond accepting ability |

| Morpholine | Thiomorpholine | Replacement of Oxygen with Sulfur | Altered polarity and size |

Elucidation of the Ethoxy Group's Role in Molecular Recognition

The ethoxy group at the 4-position of the benzoic acid ring is expected to influence the molecule's properties in several ways. As an electron-donating group, it can affect the electronic character of the phenyl ring and the acidity of the carboxylic acid. Its size and flexibility also contribute to the steric profile of the molecule and can engage in hydrophobic interactions within a binding pocket.

The role of the ethoxy group can be investigated through the synthesis of analogs with different alkoxy groups of varying chain lengths (e.g., methoxy (B1213986), propoxy, butoxy) to probe the size of the corresponding binding pocket. A shorter methoxy group would indicate a sterically constrained pocket, while longer alkyl chains might be tolerated or even beneficial if they can access a hydrophobic region.

Another strategy is the bioisosteric replacement of the ethoxy group. For example, replacing the ether oxygen with a sulfur atom (thioether) or a methylene group (propyl) would alter the electronics and hydrogen bonding capacity of this substituent. Comparing the activity of such analogs can provide a clearer picture of the specific interactions the ethoxy group is involved in, whether they are primarily steric, electronic, or related to hydrogen bonding with the ether oxygen. In some molecular scaffolds, a flexible ethoxy motif has been identified as optimal for achieving balanced activity on multiple targets. drughunter.com

Homologation and Isosteric Replacements of the Ethoxy Group

Homologation of the ethoxy group at the C4 position of the benzoic acid ring involves the systematic extension of the alkyl chain. This modification allows for the exploration of the size and lipophilicity of the alkoxy substituent on biological activity. Generally, increasing the chain length from methoxy to butoxy can influence receptor binding and pharmacokinetic properties. While specific data for this compound is not extensively available, studies on other alkoxy-substituted benzoic acid derivatives often show a parabolic relationship between alkyl chain length and activity, where an optimal length is reached before steric hindrance or excessive lipophilicity leads to a decrease in potency.

Isosteric replacement of the ethoxy group involves substituting it with other functional groups that have similar steric and electronic properties. This strategy is employed to improve potency, selectivity, and metabolic stability. Common isosteres for an ether linkage include thioethers, selenoethers, and various small alkyl or haloalkyl groups. For instance, replacing the ethoxy group with a trifluoromethoxy group can significantly alter the electronic properties and lipophilicity, potentially leading to enhanced cell permeability and metabolic stability. The choice of isostere can also influence the orientation of the molecule within a binding pocket, affecting its interaction with key residues.

| Modification Type | R Group (at C4) | Predicted Effect on Activity | Rationale |

| Homologation | -OCH3 (Methoxy) | Potentially lower | Reduced lipophilicity compared to ethoxy |

| -OCH2CH3 (Ethoxy) | Reference Compound | Baseline for comparison | |

| -O(CH2)2CH3 (Propoxy) | Potentially higher or lower | Increased lipophilicity; potential for optimal fit or steric clash | |

| -O(CH2)3CH3 (Butoxy) | Potentially lower | Increased steric bulk and lipophilicity may be detrimental | |

| Isosteric Replacement | -SCH2CH3 (Ethylthio) | Variable | Similar size but different electronic properties and bond angles |

| -CF3 (Trifluoromethyl) | Variable | Electron-withdrawing, increases lipophilicity | |

| -OCF3 (Trifluoromethoxy) | Potentially higher | Increased metabolic stability and lipophilicity |

Positional Isomerism and Branching Effects of Alkoxy Substituents

The position of the alkoxy group on the benzoic acid ring is a critical determinant of biological activity. Shifting the ethoxy group from the C4 position to the C2 or C3 position would create positional isomers with distinct electronic and steric profiles. For instance, moving the ethoxy group to the C2 position, ortho to the carboxylic acid, could lead to intramolecular hydrogen bonding, which would affect the acidity of the carboxyl group and its ability to interact with target proteins. Studies on substituted benzoic acids have shown that ortho-substituents can induce significant conformational changes, influencing how the molecule presents its pharmacophoric features to a receptor.

Branching of the alkoxy substituent, such as replacing the ethoxy group with an isopropoxy or a tert-butoxy group, introduces steric bulk near the ether linkage. This can have a profound impact on activity. Increased branching can shield the ether oxygen from metabolic enzymes, potentially increasing the compound's half-life. However, the increased steric hindrance can also prevent optimal binding to the target, leading to a decrease in potency. The effect of branching is highly dependent on the topology of the binding site; a spacious pocket may accommodate a bulky group, while a constrained pocket will not.

| Isomer Type | Substituent Position/Structure | Predicted Effect on Activity | Rationale |

| Positional Isomerism | 2-Ethoxy-3-morpholinyl-benzoic acid | Potentially lower | Potential for intramolecular interactions altering binding conformation |

| 4-Ethoxy-2-morpholinyl-benzoic acid | Variable | Altered spatial relationship between key functional groups | |

| Branching Effects | -OCH(CH3)2 (Isopropoxy) | Potentially lower | Increased steric bulk near the phenyl ring |

| -OC(CH3)3 (tert-Butoxy) | Likely lower | Significant steric hindrance may disrupt binding |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach is instrumental in predicting the activity of novel analogs and guiding the design of more potent molecules.

Selection and Calculation of Molecular Descriptors for SAR Analysis

The foundation of a robust QSAR model lies in the selection and calculation of relevant molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. For the analysis of this compound and its analogs, a diverse set of descriptors would be calculated, categorized as follows:

1D Descriptors: These are the simplest descriptors and include constitutional parameters such as molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Kier & Hall connectivity indices), which describe molecular branching and shape, and electrotopological state (E-state) indices, which encode information about the electronic and topological environment of each atom.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges). Quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also crucial as they relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive model. Techniques such as genetic algorithms or stepwise multiple linear regression are often employed to identify a subset of descriptors that have the highest correlation with the biological activity.

| Descriptor Class | Examples | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count | Basic molecular composition |

| 2D Descriptors | Connectivity Indices, E-state Indices | Molecular topology and electronic features |

| 3D Descriptors | Molecular Volume, Surface Area, Dipole Moment | Steric and electronic properties in 3D space |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity and electronic interaction potential |

Development and Validation of Predictive QSAR Models for Analog Design

Once a set of relevant descriptors has been identified, a QSAR model can be developed using various statistical methods. Multiple Linear Regression (MLR) is a common approach that generates a linear equation correlating the descriptors with the biological activity. More advanced machine learning techniques such as Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can also be used to capture non-linear relationships.

The development of a predictive QSAR model involves several key steps:

Data Set Preparation: A diverse set of analogs with experimentally determined biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power.

Model Building: A statistical method is applied to the training set to generate a mathematical equation that best describes the relationship between the selected descriptors and the biological activity.

Internal Validation: The robustness of the model is assessed using internal validation techniques such as leave-one-out (LOO) cross-validation. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds in the training set. A high cross-validated correlation coefficient (q²) indicates a robust model.

External Validation: The predictive ability of the model is evaluated using the external test set. The model's predictions for the test set compounds are compared to their experimental activities. A high predictive correlation coefficient (R²_pred) indicates that the model can accurately predict the activity of new compounds. mdpi.comnih.govuniroma1.it

Applicability Domain Definition: The applicability domain of the model is defined to ensure that predictions are only made for compounds that are structurally similar to those in the training set. This prevents the model from being used to make unreliable predictions for novel chemical scaffolds. nih.gov

A well-validated QSAR model can be a powerful tool for the in-silico screening of virtual libraries of analogs, prioritizing the synthesis of compounds with the highest predicted activity and accelerating the drug discovery process.

Biological Activity and Molecular Mechanism of Action Research for 4 Ethoxy 3 Morpholin 4 Yl Benzoic Acid

Elucidation of Molecular Targets and Pathways

Investigation of Downstream Signaling Pathways and Cellular Networks:Without an identified target, there are no studies investigating the downstream signaling cascades or cellular networks that might be modulated by this compound.

It is possible that research on this compound exists in proprietary or confidential industrial settings, or that it is a novel compound that has not yet been the subject of published scientific investigation. Therefore, a complete profile of its biological and molecular activities cannot be constructed at this time.

In Silico Target Prediction and Experimental Validation Methodologies

In the initial stages of investigation, computational methods are often employed to predict the likely biological targets of a novel compound. This in silico approach uses the chemical structure of the molecule to screen against databases of known proteins and biological pathways. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping would be utilized to generate a list of potential protein targets.

Following computational predictions, experimental validation is crucial to confirm these interactions. A tiered approach is typically used:

Biochemical Assays: Direct binding or enzymatic assays would be performed to confirm that the compound interacts with the predicted target protein and to determine its binding affinity and inhibitory concentration (IC50).

Cell-based Assays: The effect of the compound on the target's function within a cellular context would be investigated. This could involve measuring changes in downstream signaling pathways or specific cellular responses mediated by the target.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could provide detailed kinetic and thermodynamic data about the compound-target interaction.

Mechanism of Action (MOA) Studies at the Cellular Level

Once a validated target is identified, research would proceed to understand the compound's effects on whole cells.

To exert its effect, a compound must typically enter the cell. Studies in this area would aim to understand:

Cellular Permeability: Experiments using cell monolayers (e.g., Caco-2) would assess the compound's ability to cross the cell membrane.

Uptake and Efflux Mechanisms: Researchers would investigate whether the compound is a substrate for any known cellular uptake or efflux transporters.

Intracellular Localization: Using techniques like fluorescence microscopy with a labeled version of the compound, the specific subcellular compartments where the compound accumulates (e.g., cytoplasm, nucleus, mitochondria) would be identified. The morpholine (B109124) moiety, for instance, is known to influence the lysosomotropic properties of some molecules.

The ultimate impact of the compound on cellular health and function would be assessed by examining its effects on fundamental processes:

Cell Cycle: Flow cytometry analysis would be used to determine if the compound causes cells to arrest at a specific phase of the cell cycle (G1, S, G2, or M).

Apoptosis: Assays for markers of programmed cell death, such as caspase activation, DNA fragmentation (TUNEL assay), and changes in mitochondrial membrane potential, would reveal if the compound induces apoptosis.

Metabolism: The impact on cellular metabolism, such as changes in glycolysis or oxidative phosphorylation, could be measured.

Gene Expression: Techniques like RNA sequencing (RNA-seq) or quantitative PCR (qPCR) would be employed to identify changes in the expression of genes related to the compound's proposed target and mechanism of action.

Finally, the potential for combination therapies would be explored. The compound would be tested in combination with other known research agents or therapeutic drugs to determine if the combined effect is:

Synergistic: The combined effect is greater than the sum of the individual effects.

Antagonistic: The combined effect is less than the sum of the individual effects.

Additive: The combined effect is equal to the sum of the individual effects.

These studies are critical for understanding the compound's potential applications in more complex biological systems and for designing future therapeutic strategies.

Until research on 4-Ethoxy-3-morpholin-4-yl-benzoic acid is conducted and published, any discussion of its specific biological activities remains speculative.

Computational and Theoretical Chemistry Applications in Research on 4 Ethoxy 3 Morpholin 4 Yl Benzoic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

There is currently no publicly available research detailing the molecular docking of 4-Ethoxy-3-morpholin-4-yl-benzoic acid with any proposed biological targets. Consequently, information regarding its predicted binding modes and affinities is not available.

Prediction of Binding Modes and Affinities with Proposed Biological Targets

Information not available in published literature.

Identification of Key Amino Acid Residues for Ligand Recognition and Interaction

Information not available in published literature.

Molecular Dynamics (MD) Simulations

No studies detailing molecular dynamics simulations of this compound have been found in the public domain. Such studies would be crucial for understanding the stability and conformational dynamics of this compound when interacting with a biological target.

Assessment of Ligand-Target Complex Stability and Conformational Dynamics

Information not available in published literature.

Free Energy Calculations for Quantitative Binding Affinity Predictions

Information not available in published literature.

De Novo Ligand Design and Virtual Screening

There is no information available in the scientific literature to suggest that this compound has been utilized as a scaffold or a starting point in de novo ligand design or as part of a library for virtual screening campaigns.

Ligand-Based Drug Design Approaches

In scenarios where the three-dimensional structure of the biological target is unknown, ligand-based drug design methodologies become paramount. nih.gov These techniques leverage the information from a set of known active molecules to develop a model that describes the necessary physicochemical and structural features for biological activity.

Pharmacophore Modeling:

Pharmacophore modeling is a cornerstone of ligand-based design, aiming to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific receptor and elicit a biological response. For a molecule like this compound, a hypothetical pharmacophore model would be constructed based on its key structural components.

A potential pharmacophore model for this compound and its analogs would likely include:

A Hydrogen Bond Acceptor: The morpholine (B109124) oxygen and the carbonyl oxygen of the benzoic acid could serve as hydrogen bond acceptors.

A Hydrogen Bond Donor: The carboxylic acid proton acts as a crucial hydrogen bond donor.

An Aromatic Ring: The benzene (B151609) ring provides a hydrophobic core and potential for π-π stacking interactions.

A Hydrophobic Feature: The ethoxy group contributes a hydrophobic element to the molecule.

By creating such a model, researchers can virtually screen large compound libraries to identify novel molecules that fit the pharmacophore and are therefore more likely to be active.

Shape Similarity:

Shape similarity methods are predicated on the principle that molecules with similar shapes are likely to bind to the same biological target and exhibit similar biological activities. The three-dimensional shape of this compound can be computationally calculated and used as a template to search for molecules with a high degree of shape overlap. This approach is particularly useful for identifying structurally diverse compounds that may not share the same chemical scaffold but present a similar volume and surface topology to the active site of a target protein.

| Ligand-Based Design Technique | Application to this compound | Potential Outcome |

| Pharmacophore Modeling | Identification of key chemical features (H-bond donors/acceptors, aromatic rings, hydrophobic centers). | Discovery of novel scaffolds with similar biological activity. |

| Shape Similarity | Use of the 3D molecular shape as a query for virtual screening. | Identification of structurally diverse hits with similar binding properties. |

Structure-Based Drug Design for Novel Analog Generation and Optimization

When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) offers a more direct and powerful approach to drug discovery. nih.gov This method relies on the detailed atomic-level information of the protein's binding site to design and optimize ligands with high affinity and selectivity.

Novel Analog Generation:

With a known target structure, computational chemists can dock this compound into the active site to predict its binding mode. This docking pose reveals key interactions between the ligand and the protein. Based on this information, novel analogs can be designed by:

Modifying Existing Functional Groups: The ethoxy group could be replaced with other alkyl or alkoxy groups to probe for additional hydrophobic interactions. The morpholine ring could be substituted with other heterocyclic systems to explore different hydrogen bonding patterns.

Adding New Functional Groups: New substituents could be added to the benzene ring to form additional interactions with unoccupied pockets in the binding site.

Optimization:

Once initial hits or lead compounds are identified, SBDD is instrumental in their optimization. By analyzing the co-crystal structure or a reliable docking model of this compound with its target, researchers can make targeted modifications to improve properties such as:

Binding Affinity: Introducing modifications that create more favorable interactions (e.g., stronger hydrogen bonds, increased hydrophobic contacts) with the protein.

Selectivity: Designing analogs that exploit differences in the binding sites of related proteins to minimize off-target effects.

Pharmacokinetic Properties: Using computational models to predict how structural changes will affect absorption, distribution, metabolism, and excretion (ADME) properties.

| Structure-Based Design Aspect | Methodology | Objective for this compound |

| Novel Analog Generation | Molecular Docking, Fragment-Based Growth | To design new molecules with improved or novel interactions within the target's active site. |

| Lead Optimization | Free Energy Perturbation, Molecular Dynamics | To refine the chemical structure to enhance binding affinity, selectivity, and drug-like properties. |

Derivatives and Analog Development from the 4 Ethoxy 3 Morpholin 4 Yl Benzoic Acid Scaffold

Design Principles for Next-Generation Compounds with Improved Research Properties

The rational design of new chemical entities from a parent scaffold is a cornerstone of modern drug discovery and chemical biology. For the 4-ethoxy-3-morpholin-4-yl-benzoic acid framework, design efforts are primarily focused on enhancing potency against specific biological targets, improving selectivity over related targets to minimize off-target effects, and optimizing physicochemical properties to ensure suitability for experimental assays.

Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful strategy to modulate a compound's biological activity. spirochem.com In the context of the this compound scaffold, several key bioisosteric replacements are considered to fine-tune its properties.

Morpholine (B109124) Ring Analogs: The morpholine group is often crucial for establishing solubility and interacting with the solvent-exposed regions of a target protein's binding site. However, its replacement can lead to improved properties. For instance, in the development of kinase inhibitors, replacing the morpholine with a 4-methylpiperazine group has been shown to significantly increase potency in both enzymatic and cell-based assays. nih.gov Other potential bioisosteres for the morpholine ring include piperidine (B6355638), thiomorpholine, and various substituted azacyclic structures that can alter basicity, lipophilicity, and hydrogen bonding capacity. nih.gov

Ethoxy Group Modifications: The ethoxy group occupies a specific pocket in the target protein. Its replacement can enhance binding affinity or block metabolic pathways. Replacing the ethoxy with a propoxy group has been shown to be preferable in certain quinoline-based inhibitors, while butoxy or pentoxy groups were less effective. nih.gov This suggests that the size and conformation of the alkoxy group are critical for optimal interaction.

Carboxylic Acid Surrogates: The carboxylic acid is a common attachment point for forming amides or esters, but it can also be replaced with other acidic functional groups known as bioisosteres. These include tetrazoles, hydroxamic acids, and acyl sulfonamides. Such replacements can alter the pKa, metabolic stability, and cell permeability of the resulting compounds, potentially leading to improved research tools.

A study on related benzamides showed that modifications to substituents on a core scaffold significantly impacted activity. While a direct comparison is illustrative, the principles apply. For example, replacing a piperidine with a morpholine ring resulted in a tenfold decrease in activity, highlighting the sensitivity of the target to the specific heterocyclic ring system. nih.gov

Table 1: Impact of Bioisosteric Replacement on Inhibitory Activity in a Related Quinoline Scaffold

| Compound ID | C-7 Substituent | Anilino Group at C-4 | Src Kinase IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) |

| 1c | Methoxy (B1213986) | 2,4-dichloro-5-methoxy | 11 | 2200 |

| 2c | 3-(Morpholin-4-yl)propoxy | 2,4-dichloro-5-methoxy | 2.5 | 300 |

| 31a | 3-(4-Methylpiperazin-1-yl)propoxy | 2,4-dichloro-5-methoxy | 1.2 | 100 |

This table is adapted from data on quinolinecarbonitrile Src kinase inhibitors to illustrate the principles of bioisosteric replacement on a scaffold where morpholine and its analogs are key substituents. nih.gov The data demonstrates how replacing a methoxy group with a morpholinopropoxy group (1c vs. 2c) and subsequently replacing the morpholine with a methylpiperazine (2c vs. 31a) enhances potency.

Fragment-Based Drug Design (FBDD) is a method for identifying lead compounds by screening small chemical fragments, which typically have weak binding affinities for a biological target. rsc.org Once identified, these fragments can be grown or linked together to produce a more potent lead.

The this compound scaffold can be deconstructed into its constituent fragments for FBDD approaches:

Fragment 1: 3-Morpholin-4-yl-phenol

Fragment 2: 4-Ethoxybenzoic acid

These fragments could be screened independently against a target of interest, such as a kinase. If one or both show binding, they can be elaborated upon. For example, if the 4-ethoxybenzoic acid fragment binds, different groups could be explored at the 3-position to improve affinity, eventually leading back to the morpholine-containing scaffold or novel variations. This process, known as fragment elaboration, uses the initial fragment hit as a starting point for building a more complex and potent molecule. nih.gov Computational methods, such as molecular docking, can guide this process by predicting how modifications to the fragment will affect its binding to the target protein. nih.govnih.gov

Synthesis and Biological Evaluation of Novel Derivatives

The carboxylic acid functional group on the this compound scaffold is an ideal handle for creating large libraries of derivatives using parallel synthesis. The most common reaction is amide bond formation, where the benzoic acid is coupled with a diverse collection of primary and secondary amines.

A typical synthetic workflow involves:

Activation of the Carboxylic Acid: The benzoic acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBT (Hydroxybenzotriazole)/EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or by converting it to an acyl chloride. nih.govelectronicsandbooks.com

Amide Coupling: The activated acid is then reacted with a library of amines in a parallel format, often in 96-well plates. This allows for the rapid generation of hundreds or thousands of distinct amide derivatives.

This combinatorial approach enables the systematic exploration of the chemical space around the scaffold. By varying the amine input, researchers can introduce a wide range of functional groups and structural motifs, probing the structure-activity relationship (SAR) of the scaffold against a given biological target.

Once a library of derivatives is synthesized, it must be screened to identify the most promising compounds. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds for their ability to modulate a biological target. scilit.com For derivatives of the this compound scaffold, which are often designed as kinase inhibitors, a common HTS method is a biochemical kinase assay. nih.govresearchgate.net

These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. nih.gov They are often designed to produce a fluorescent or luminescent signal, making them amenable to automated, high-throughput measurements. scilit.com

The process typically involves:

Primary Screen: The entire library is tested at a single, relatively high concentration (e.g., 10 µM) to identify initial "hits." nih.gov

Confirmatory Screen: The initial hits are re-tested to eliminate false positives.

Dose-Response Analysis: Confirmed hits are then tested at multiple concentrations to determine their potency, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of the target's activity). nih.gov

Compounds with high potency (low IC₅₀ values) are then prioritized for further investigation. This may involve secondary screening against other related kinases to assess selectivity, as well as evaluation in cell-based assays to confirm their activity in a more biologically relevant context. nih.gov

Table 2: Representative Data from Screening of a Focused Library of Kinase Inhibitors

| Compound ID | Scaffold Modification | Target Kinase IC₅₀ (µM) | Antiproliferative Activity CC₅₀ (µM) |

| Parent | 4-(Thiazol-5-yl)benzoic acid | 0.013 | 9.8 |

| Analog 1 | Pyridine-carboxylic acid derivative | 0.017 | >10 |

| Analog 2 | 2-Methoxy-benzyloxy at 3-position | 0.016 | 3.3 |

| Analog 3 | 2-Halo-benzyloxy at 3-position | 0.014 | 1.5 |

This table is adapted from research on thiazol-yl-benzoic acid CK2 inhibitors to exemplify the type of data generated during HTS and initial SAR studies. nih.gov It shows how modifications around a core benzoic acid scaffold affect both biochemical potency (IC₅₀) and cellular activity (CC₅₀).

Lead Compound Optimization Strategies in a Research Context

Key optimization strategies include:

Improving Metabolic Stability: The morpholine and ethoxy groups can be sites of metabolic degradation by liver enzymes (e.g., cytochrome P450s). Modifications, such as the introduction of fluorine atoms or replacing a metabolically liable hydrogen with a methyl group, can block these sites and increase the compound's half-life.

Structure-Activity Relationship (SAR) Refinement: A detailed SAR study is conducted where small, systematic changes are made to the lead compound to map out the key interactions with its biological target. This iterative process of design, synthesis, and testing allows researchers to maximize potency and selectivity. nih.gov

Through these optimization strategies, a hit compound derived from the this compound scaffold can be transformed into a highly potent, selective, and well-characterized chemical probe, suitable for investigating complex biological pathways in a research setting.

Strategies for Improving Potency and Selectivity for Academic Targets

There is no available data on the biological targets of this compound or any of its derivatives. Consequently, no strategies for improving potency and selectivity have been reported.

Addressing Research-Related Challenges in Preclinical Development (e.g., metabolic stability, off-target effects at research stage)

No preclinical data, including information on metabolic stability or off-target effects, has been published for compounds based on this scaffold.

Table of Mentioned Compounds

Since no specific derivatives of this compound were discussed, a table of these compounds cannot be generated.

Future Directions and Advanced Research Applications of 4 Ethoxy 3 Morpholin 4 Yl Benzoic Acid in Medicinal Chemistry

Exploration of Novel Therapeutic Areas Based on Unveiled Molecular Mechanisms

The unique combination of a morpholine (B109124) ring and a benzoic acid moiety in 4-Ethoxy-3-morpholin-4-yl-benzoic acid suggests a potential to modulate a variety of biological targets, opening avenues for its investigation in several therapeutic areas. The morpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous approved drugs and to confer favorable pharmacokinetic properties. nih.govresearchgate.netnih.gov Its presence can enhance solubility, permeability, and metabolic stability, making it a valuable component in drug design. nih.govresearchgate.net

The morpholine ring is a versatile pharmacophore that can engage in various molecular interactions with target proteins. nih.govsci-hub.se This has led to the development of morpholine-containing compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. nih.gov For instance, morpholine derivatives have been investigated as inhibitors of enzymes such as PI3K/mTOR, which are crucial in cancer and neurodegenerative diseases. nih.govsci-hub.seacs.org The aryl-morpholine substructure, in particular, has been identified as a key pharmacophore for interacting with the PI3K kinase family. nih.govacs.org

Given this background, future research on this compound could logically extend to:

Oncology: Investigating its potential as an inhibitor of kinases like PI3K, mTOR, or other signaling proteins implicated in cancer cell proliferation and survival. nih.govsci-hub.senih.gov The substitution pattern on the benzoic acid ring could be systematically modified to optimize potency and selectivity against specific cancer-related targets.

Central Nervous System (CNS) Disorders: The morpholine moiety is known to improve brain permeability, a critical factor for drugs targeting the CNS. nih.govacs.org This suggests the potential of this compound and its derivatives for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease, as well as mood disorders. nih.govacs.org Research could focus on its ability to modulate neurotransmitter receptors or enzymes involved in the pathology of these conditions. nih.govacs.org

Inflammatory and Autoimmune Diseases: The anti-inflammatory potential of morpholine-containing compounds is another promising area of exploration. nih.govresearchgate.net Future studies could assess the ability of this compound to modulate inflammatory pathways, such as cytokine signaling or the activity of inflammatory enzymes.

Integration with Artificial Intelligence and Machine Learning Methodologies in Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies can be powerfully applied to accelerate the investigation of this compound. nih.govjddtonline.inforesearchgate.net AI and ML algorithms can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel compounds, thereby guiding the design of more effective and safer drugs. nih.govmdpi.com

For this compound, AI and ML can be leveraged in several ways:

Virtual Screening and Target Identification: AI-powered virtual screening can rapidly assess the binding affinity of this compound against a wide range of biological targets, helping to identify its most promising therapeutic applications. nih.govnih.gov By building predictive models based on the structural features of the compound, researchers can prioritize experimental testing on the most likely targets.

De Novo Drug Design: Generative AI models can design novel derivatives of this compound with optimized properties. researchgate.net By learning the structure-activity relationships from existing data on morpholine and benzoic acid compounds, these models can propose new molecules with enhanced potency, selectivity, and drug-like characteristics. mdpi.commdpi.com

Pharmacophore Modeling and Lead Optimization: Computational techniques such as pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity. frontiersin.orglongdom.org This information is invaluable for optimizing the structure of this compound to improve its interaction with a specific target. Molecular dynamics simulations can further provide insights into the stability and dynamics of the compound-target complex. nih.govmdpi.com

| AI/ML Application | Potential Impact on this compound Research |

| Virtual High-Throughput Screening | Rapidly identify potential biological targets and prioritize experimental validation. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the biological activity of novel derivatives and guide structural modifications. |

| Generative Adversarial Networks (GANs) | Design new molecules based on the this compound scaffold with improved therapeutic profiles. |

| Molecular Dynamics Simulations | Elucidate the binding mechanism and stability of the compound with its target protein. |

Potential as a Chemical Probe for Fundamental Biological Research and Target Validation

A well-characterized chemical probe is an indispensable tool for dissecting biological pathways and validating novel drug targets. nih.govrsc.org Given the potential for this compound to interact with specific biological targets, it could be developed into a valuable chemical probe. The key attributes of a good chemical probe include high potency and selectivity for its target, along with appropriate physicochemical properties for use in cellular or in vivo models.

The development of this compound as a chemical probe would involve:

Affinity and Selectivity Profiling: Systematically screening the compound against a broad panel of kinases and other potential targets to determine its selectivity profile.

Development of a Negative Control: Synthesizing a structurally similar but biologically inactive analogue to distinguish on-target from off-target effects.

Cellular Target Engagement Assays: Developing assays to confirm that the compound interacts with its intended target within a cellular context.

Once validated, a chemical probe based on the this compound scaffold could be used to investigate the physiological and pathological roles of its target protein, providing crucial insights for drug discovery programs.

Collaborative Research Initiatives and Outlook for Advanced Academic Investigations

The multifaceted research required to fully elucidate the therapeutic potential of this compound necessitates a collaborative approach. Partnerships between academic institutions, pharmaceutical companies, and specialized research organizations will be crucial for advancing its development.

Key areas for collaborative research include:

Medicinal Chemistry and Synthesis: Academic labs specializing in synthetic methodology can collaborate with industry partners to create libraries of derivatives based on the this compound scaffold. nih.govresearchgate.net

Computational Chemistry and AI: Collaborations between computational chemists and biologists will be essential for applying AI and ML models to predict and validate the biological activities of new compounds. longdom.orgoxfordglobal.com

Pharmacology and Biology: Partnerships with biologists and pharmacologists will be critical for conducting in-depth in vitro and in vivo studies to evaluate the efficacy and mechanism of action of promising candidates.

The outlook for advanced academic investigations into this compound is promising. Its structurally privileged components suggest a high likelihood of biological activity, and the application of modern drug discovery technologies can significantly accelerate its journey from a molecule of interest to a potential therapeutic lead. Future research, driven by collaborative efforts and guided by a deep understanding of its underlying chemical principles, will ultimately determine the place of this compound in the landscape of medicinal chemistry.

Q & A

Basic: What are the established synthetic strategies for 4-Ethoxy-3-morpholin-4-yl-benzoic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:

- Etherification: Introducing the ethoxy group via nucleophilic substitution using ethyl halides or Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) .

- Morpholine Coupling: The morpholine moiety is introduced via Buchwald-Hartwig amination or Ullmann coupling, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

- Carboxylic Acid Activation: Protection/deprotection strategies (e.g., methyl ester formation followed by hydrolysis) ensure chemoselectivity .

Example Protocol:

Start with 3-bromo-4-hydroxybenzoic acid.

Ethoxylate the hydroxyl group using ethyl iodide and K₂CO₃ in DMF.

Couple morpholine via Pd-catalyzed amination.

Deprotect the carboxylic acid (if protected) using LiOH/THF/H₂O.

Advanced: How can regioselective introduction of the morpholine group be achieved during synthesis?

Methodological Answer:

Regioselectivity is controlled by:

- Directing Groups: Utilize meta-directing substituents (e.g., ethoxy) to guide coupling reactions to the ortho position .

- Catalyst Tuning: Pd/XPhos systems favor C–N bond formation at sterically hindered positions.

- Thermodynamic vs. Kinetic Control: High-temperature conditions (100–120°C) favor thermodynamically stable products, while lower temperatures (60–80°C) may trap kinetic intermediates .

Validation: Monitor reaction progress via LC-MS and isolate intermediates using flash chromatography. Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: SHELX software refines crystal structures to confirm bond lengths/angles (e.g., C–O ether bond: ~1.36 Å; C–N morpholine bond: ~1.47 Å) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]⁺ for C₁₃H₁₇NO₄: calculated 263.1158) .

Advanced: How can contradictory crystallographic data (e.g., disorder, twinning) be resolved?

Methodological Answer:

- Twinning: Use SHELXL’s TWIN/BASF commands to model twin domains. Refine Flack parameter to address chirality ambiguities .

- Disordered Solvents/Moieties: Apply PART/SADI restraints to maintain geometric consistency. Use SQUEEZE (Platon) to model diffuse solvent .

- Validation: Cross-check with Hirshfeld surfaces (CrystalExplorer) and R₁/Rw convergence (<5% discrepancy) .

Basic: What in vitro assays assess the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition: Perform dose-response curves (IC₅₀) using fluorescence-based assays (e.g., kinase or protease targets). Include positive controls (e.g., staurosporine for kinases) .

- Cellular Uptake: Use LC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293) .

- Cytotoxicity: MTT/WST-1 assays (48–72 hr exposure) validate selectivity .

Advanced: How to analyze structure-activity relationships (SAR) for morpholine-containing analogs?

Methodological Answer:

- 3D-QSAR Modeling: Use CoMFA/CoMSIA (Sybyl-X) to correlate substituent electronic effects (Hammett σ) with activity .

- Free-Wilson Analysis: Deconstruct contributions of ethoxy/morpholine groups to binding energy.

- Crystallographic Docking: Align with target proteins (e.g., PI3Kγ) using AutoDock Vina. Validate with ΔΔG calculations (MM/PBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.